molecular formula C28H40N4O5S B11186641 2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate

2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate

Cat. No.: B11186641
M. Wt: 544.7 g/mol
InChI Key: ARHQGFNNEONRES-UHFFFAOYSA-N
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Description

F44-A13 is an orally active and highly selective farnesoid X receptor antagonist. It has shown significant potential in optimizing cholesterol metabolism and reducing its activity by inducing the expression of cytochrome P450 family 7 subfamily A member 1. This compound has been studied for its ability to reduce levels of cholesterol, triglycerides, and low-density lipoprotein cholesterol in mouse models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F44-A13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of F44-A13 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

F44-A13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

F44-A13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of farnesoid X receptor in cholesterol metabolism.

    Biology: Investigated for its effects on lipid metabolism and its potential to modulate gene expression related to cholesterol homeostasis.

    Medicine: Explored as a potential therapeutic agent for metabolic diseases associated with lipid disorders, such as hypercholesterolemia and non-alcoholic fatty liver disease.

    Industry: Utilized in the development of new drugs targeting farnesoid X receptor and related pathways

Mechanism of Action

F44-A13 exerts its effects by antagonizing the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and cholesterol metabolism. By binding to this receptor, F44-A13 inhibits its activity, leading to the induction of cytochrome P450 family 7 subfamily A member 1 expression. This results in enhanced cholesterol metabolism and reduced levels of cholesterol, triglycerides, and low-density lipoprotein cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of F44-A13

F44-A13 is unique due to its high selectivity and oral activity as a farnesoid X receptor antagonist. Its ability to induce cytochrome P450 family 7 subfamily A member 1 expression and optimize cholesterol metabolism sets it apart from other similar compounds.

Properties

Molecular Formula

C28H40N4O5S

Molecular Weight

544.7 g/mol

IUPAC Name

[2-[[tert-butylcarbamoyl(cyclopropylmethyl)amino]methyl]-5-(diethylamino)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C28H40N4O5S/c1-7-31(8-2)24-14-11-22(19-32(18-21-9-10-21)27(34)30-28(4,5)6)26(17-24)37-38(35,36)25-15-12-23(13-16-25)29-20(3)33/h11-17,21H,7-10,18-19H2,1-6H3,(H,29,33)(H,30,34)

InChI Key

ARHQGFNNEONRES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)CN(CC2CC2)C(=O)NC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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